L-1-ナフチルアラニン

説明

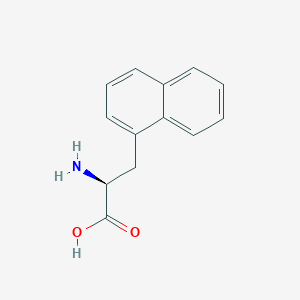

3-(1-Naphthyl)-L-alanine, also known as 3-(1-Naphthyl)-L-alanine, is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1-Naphthyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Naphthyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- L-1-ナフチルアラニン (L-1-Nal) は、プロテウス・ミクソファシエンス (PmaLAAD) 由来のl-アミノ酸脱アミノ酵素の基質として作用します。研究者らは、L-1-Nalに対するPmaLAADの触媒効率を向上させ、エナンチオ選択的反応のための有望な生物触媒としています。 具体的には、光学的に純粋なD-アミノ酸またはα-ケト酸を製造するために使用できます .

- F318A/V412A/V438P PmaLAAD変異体は、D,L-1-Nalをラセミ化する際に、野生型酵素を上回ります。 約15分でL-エナンチオマーの完全な変換を達成し、これは野生型酵素の約7.5倍速いです .

- F318A/V412A/V438P PmaLAADは、M213G D-アミノ酸オキシダーゼ変異体と組み合わせて、ラセミ体のD,L-1-Nalから1-ナフチルピルベートを単一の反応容器で効率的に生成します .

- L-1-ナフチルアラニンは、そのユニークな構造により、創薬において潜在的な用途があります。 研究者は、生物学的標的との相互作用を調査し、薬理学的特性を評価しています .

- L-1-ナフチルアラニンは、クロマトグラフィーおよび質量分析アプリケーションで使用されます。 質量分析実験中のサンプル操作に役割を果たします .

- 研究者は、L-1-ナフチルアラニンデータを活用して、予測機械学習モデルの構築、トレーニング、および検証を行うことができます。 これらのモデルは、副作用分析を含む意思決定支援と研究成果を強化します .

生物触媒作用およびエナンチオ選択的反応

L-1-ナフチルアラニンのラセミ化

1-ナフチルピルベートのワンポット合成

製薬研究

クロマトグラフィーおよび質量分析

予測機械学習モデル

作用機序

Target of Action

The primary target of L-1-Naphthylalanine is the L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) . This enzyme is a promising biocatalyst for enantioselective biocatalysis that can be exploited to produce optically pure D-amino acids or α-keto acids .

Mode of Action

L-1-Naphthylalanine interacts with PmaLAAD, leading to changes in the enzyme’s activity. A study showed that the catalytic efficiency of PmaLAAD on L-1-Naphthylalanine was improved through site-saturation mutagenesis . The best variant (F318A/V412A/V438P PmaLAAD) possesses a ∼5-fold lower Km (0.17 mM) and a ∼7-fold higher catalytic efficiency (9.2 s −1 mM −1) on L-1-Naphthylalanine than the wild-type enzyme .

Biochemical Pathways

It is known that l-amino acid deaminases, such as pmalaad, catalyze the deamination of neutral and aromatic l-amino acids to α-keto acids and ammonia .

Pharmacokinetics

It is known that the rate of pmalaad re-activation following membrane addition and the rate of pmalaad inactivation during subsequent incubation at 25 °c are influenced by the presence of l-1-naphthylalanine .

Result of Action

The interaction of L-1-Naphthylalanine with PmaLAAD leads to an increase in the enzyme’s catalytic efficiency . This results in faster bioconversion reactions, with the complete conversion of 0.6 mM of the L-enantiomer achieved in about 15 minutes, which is ∼7.5-fold faster than the wild-type enzyme .

Action Environment

The action of L-1-Naphthylalanine is influenced by environmental factors such as temperature . For instance, while the optimal temperature in a short reaction period at low substrate concentration was around 100°C, productivity was optimal at 70°C, due to inactivation of the enzyme and decomposition of the substrate NPA during a longer reaction period .

生化学分析

Biochemical Properties

L-1-Naphthylalanine interacts with various enzymes and proteins. For instance, it has been shown to interact with L-amino acid deaminase from Proteus myxofaciens (PmaLAAD), a promising biocatalyst for enantioselective biocatalysis . The interaction between L-1-Naphthylalanine and PmaLAAD has been improved through site-saturation mutagenesis, leading to increased catalytic efficiency .

Molecular Mechanism

The molecular mechanism of L-1-Naphthylalanine involves its interaction with enzymes such as PmaLAAD. The best variant of PmaLAAD, identified through site-saturation mutagenesis, has a lower Km and higher catalytic efficiency on L-1-Naphthylalanine than the wild-type enzyme . This suggests that the substitutions in the enzyme increase the active site volume, allowing better binding of the bulky L-1-Naphthylalanine substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-1-Naphthylalanine have been observed over time. For instance, the complete conversion of 0.6 mM of the L-enantiomer was achieved in about 15 minutes, which is approximately 7.5 times faster than the wild-type enzyme .

生物活性

3-(1-Naphthyl)-L-alanine, also known as L-3-(1-naphthyl)alanine, is an amino acid derivative that has garnered interest in various fields of biological and medicinal research. This compound is characterized by its unique naphthyl group, which contributes to its distinct biological activities. This article delves into the biological activity of 3-(1-Naphthyl)-L-alanine, including its mechanisms of action, pharmacological properties, and potential applications in research and medicine.

- Molecular Formula : C₁₃H₁₃NO₂

- Molecular Weight : 215.248 g/mol

- Melting Point : 254-257 °C

- Density : 1.3 g/cm³

The biological activity of 3-(1-Naphthyl)-L-alanine is primarily attributed to its ability to interact with various biological macromolecules. It is believed to influence enzyme activity and receptor interactions, thereby modulating biochemical pathways. The compound can undergo hydrolysis in vivo to release the active form, which can participate in various biological processes.

Biological Activity

- Antioxidant Properties : Research indicates that 3-(1-Naphthyl)-L-alanine exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and may have implications in neuroprotection and anti-aging therapies.

- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis.

- Role in Protein Transport : It has been identified as a substrate for certain transport proteins, facilitating the uptake of peptides across cellular membranes. This function is vital for maintaining cellular homeostasis and nutrient absorption.

- Potential Therapeutic Applications : Due to its structural similarity to other amino acids, 3-(1-Naphthyl)-L-alanine has been investigated as a potential therapeutic agent in conditions such as cancer and metabolic disorders.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry examined the effects of 3-(1-Naphthyl)-L-alanine on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls.

Case Study 2: Antioxidant Activity

In a separate investigation reported in Free Radical Biology and Medicine, researchers explored the antioxidant capacity of 3-(1-Naphthyl)-L-alanine. The findings revealed that the compound scavenged free radicals effectively and enhanced the activity of endogenous antioxidant enzymes.

Pharmacological Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9904) |

| Blood-Brain Barrier Penetration | Moderate (0.7409) |

| Caco-2 Permeability | Moderate (0.7206) |

| CYP450 Interaction | Inhibitor for CYP450 1A2 |

| Ames Test | Non-toxic |

特性

IUPAC Name |

(2S)-2-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAYGJCPXRNBL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55516-54-6 | |

| Record name | 1-Naphthyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055516546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-1-Naphthylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G930UL92R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。